1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE
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Overview
Description
1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and an o-tolyl group
Mechanism of Action
Target of Action
The primary targets of o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride are the α1 and α2 adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, attention, and vascular resistance .
Mode of Action
o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride interacts with its targets, the α1 and α2 adrenoceptors, by acting as a non-selective antagonist . This means that it binds to these receptors and inhibits their activity, thereby preventing the normal response that would occur upon activation of these receptors .
Biochemical Pathways
The biochemical pathways affected by o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride are those regulated by the α1 and α2 adrenoceptors . The downstream effects of this interaction can lead to changes in various physiological processes, including the regulation of mood, attention, and vascular resistance .
Pharmacokinetics
It is known that the compound has a high affinity for the α1 and α2 adrenoceptors , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride’s action include reduced levels of triglycerides and glucose in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves multi-step procedures. One common approach is to start with the piperazine ring, which is then functionalized with the trifluoroethyl group. The o-tolyl group is introduced through a Friedel-Crafts acylation reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoroethyl and o-tolyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of trifluoroethyl and o-tolyl groups on biological systems.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethyl)piperazine: Similar in structure but lacks the o-tolyl group.
o-Tolylpiperazine: Contains the o-tolyl group but lacks the trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)piperazine: Similar but without the o-tolyl group.
Uniqueness
1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is unique due to the presence of both the trifluoroethyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBGFCKCHUFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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